molecular formula C40H48N2O4 B11106449 N,N'-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4'-diamine

N,N'-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4'-diamine

Cat. No.: B11106449
M. Wt: 620.8 g/mol
InChI Key: JYBOXHQOPBTNTP-UHFFFAOYSA-N
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Description

N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine is a complex organic compound with a unique structure that includes biphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine typically involves a multi-step process. One common method includes the condensation reaction between 4-(hexyloxy)-3-methoxybenzaldehyde and biphenyl-4,4’-diamine. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine exerts its effects is primarily through its interaction with molecular targets in electronic devices. In OLEDs, it facilitates the transport of holes, enhancing the efficiency and stability of the device . The compound’s structure allows for efficient charge transfer, which is crucial for its function in electronic applications .

Properties

Molecular Formula

C40H48N2O4

Molecular Weight

620.8 g/mol

IUPAC Name

1-(4-hexoxy-3-methoxyphenyl)-N-[4-[4-[(4-hexoxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C40H48N2O4/c1-5-7-9-11-25-45-37-23-13-31(27-39(37)43-3)29-41-35-19-15-33(16-20-35)34-17-21-36(22-18-34)42-30-32-14-24-38(40(28-32)44-4)46-26-12-10-8-6-2/h13-24,27-30H,5-12,25-26H2,1-4H3

InChI Key

JYBOXHQOPBTNTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OCCCCCC)OC)OC

Origin of Product

United States

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